N1-(2,5-difluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes multiple fluorine atoms and a triazolothiadiazine core, makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
The synthesis of N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves multiple steps, starting with the preparation of the triazolothiadiazine core. This can be achieved through a multi-component reaction involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . The reaction conditions typically include the use of a metal-free catalyst and moderate temperatures to ensure high yields and purity of the final product.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the triazolothiadiazine core or the fluorophenyl groups.
Scientific Research Applications
N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and as a model compound for studying the reactivity of triazolothiadiazine derivatives.
Biology: The compound’s antimicrobial and antiviral properties make it a potential candidate for developing new antibiotics and antiviral drugs.
Medicine: Its anticancer and anti-inflammatory activities are of particular interest in the development of new therapeutic agents for treating cancer and inflammatory diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes, including carbonic anhydrase and cholinesterase, through binding to their active sites . This inhibition disrupts the normal function of these enzymes, leading to the compound’s observed pharmacological effects.
Comparison with Similar Compounds
N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can be compared with other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in the substitution patterns and specific functional groups attached to the core.
3,5-Difluorophenylboronic acid: While not a triazolothiadiazine, this compound also contains fluorophenyl groups and is used in similar chemical reactions.
The uniqueness of N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE lies in its specific combination of fluorophenyl and triazolothiadiazine moieties, which confer distinct chemical and pharmacological properties.
Properties
Molecular Formula |
C20H14F3N5O2S |
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Molecular Weight |
445.4 g/mol |
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C20H14F3N5O2S/c21-11-5-6-15(23)16(9-11)25-19(30)18(29)24-8-7-12-10-31-20-26-17(27-28(12)20)13-3-1-2-4-14(13)22/h1-6,9-10H,7-8H2,(H,24,29)(H,25,30) |
InChI Key |
AXESIXOSEXPNQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)F)F)F |
Origin of Product |
United States |
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